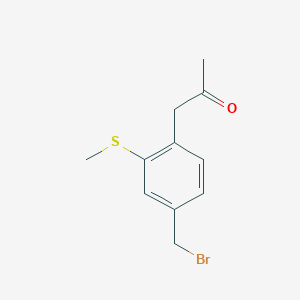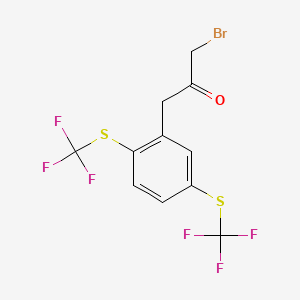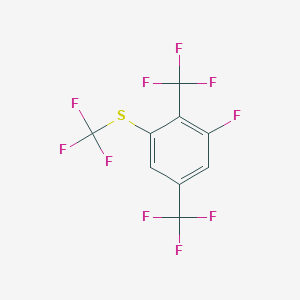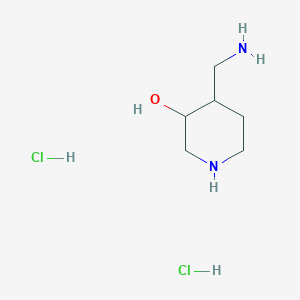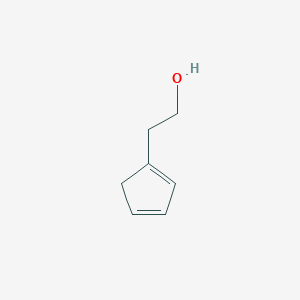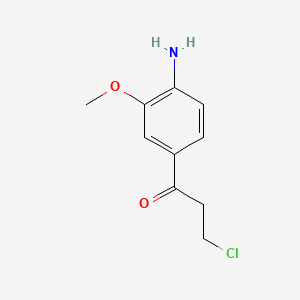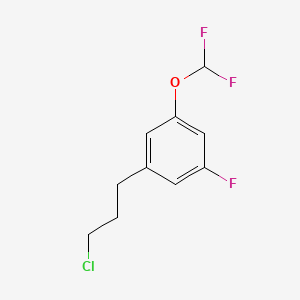
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a difluoromethoxy group, and a fluorine atom
Vorbereitungsmethoden
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the fluorine atom onto the benzene ring through electrophilic aromatic substitution.
Etherification: Formation of the difluoromethoxy group via nucleophilic substitution.
Alkylation: Attachment of the 3-chloropropyl group through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene can be compared with other similar compounds such as:
1-(3-Chloropropyl)-3-methoxy-5-fluorobenzene: Lacks the difluoromethoxy group, which may affect its chemical reactivity and biological activity.
1-(3-Chloropropyl)-3-(trifluoromethoxy)-5-fluorobenzene: Contains a trifluoromethoxy group, which can significantly alter its physicochemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10ClF3O |
|---|---|
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-3-(difluoromethoxy)-5-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-3-1-2-7-4-8(12)6-9(5-7)15-10(13)14/h4-6,10H,1-3H2 |
InChI-Schlüssel |
ACGXZAVIVHBFCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(F)F)F)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


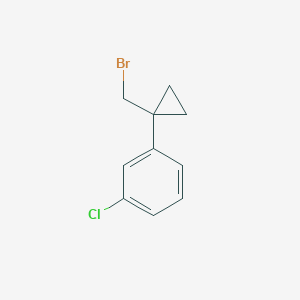
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
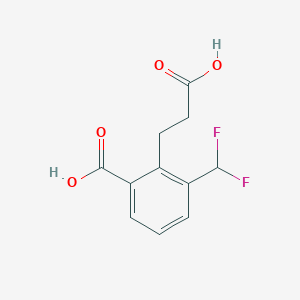
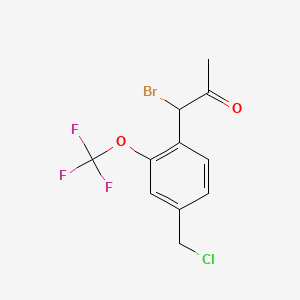
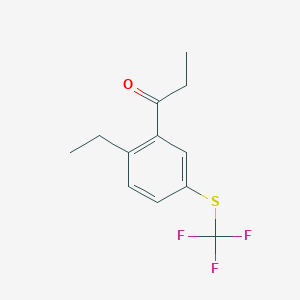
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
